![molecular formula C10H16N2O3 B6324135 tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 852875-99-1](/img/structure/B6324135.png)
tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
The compound “tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is used as a reagent in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is characterized by a bicyclic ring system containing two nitrogen atoms and a carboxylate group attached to a tert-butyl group . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
The compound “tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” has a molecular weight of 211.26 . It is stored at room temperature . The compound is a solid .Scientific Research Applications
Intermediate for Selective Derivation
This compound serves as a convenient entry point for further selective derivation on the azetidine and cyclobutane rings, allowing access to novel compounds that complement piperidine ring systems .
Prodrug Development
It has potential use in the design of prodrugs with improved stability, solubility, and tumor delivery, particularly in the optimization of moieties on a compound’s carboxylate .
Accessing Complementary Chemical Space
The tert-butyl group in this compound can be used to access chemical spaces that are complementary to those accessed by piperidine ring systems, which is valuable for the discovery of new pharmacophores .
Synthesis Routes
Efficient and scalable synthetic routes to this bifunctional compound have been described, which is crucial for its application in large-scale production and research .
Safety and Hazards
The compound “tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, H335, indicating potential hazards upon exposure .
properties
IUPAC Name |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGMECYEEYWYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159980 |
Source
|
Record name | 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
852875-99-1 |
Source
|
Record name | 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852875-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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